Acetamide, 2-chloro-N-(o-methoxyphenethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

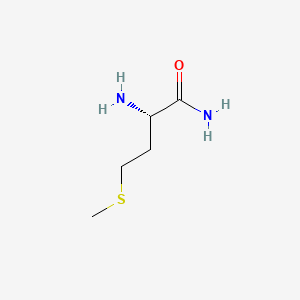

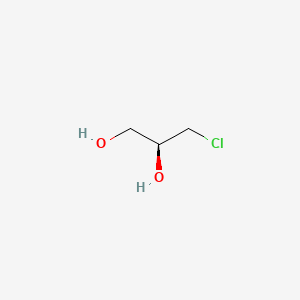

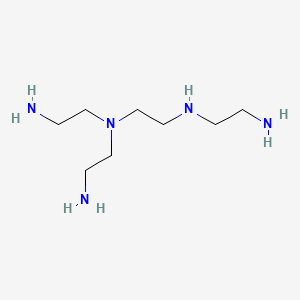

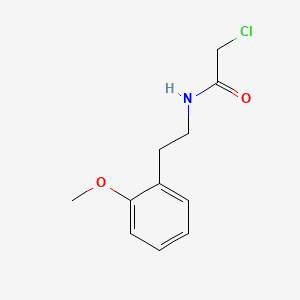

“Acetamide, 2-chloro-N-(o-methoxyphenethyl)-” is a chemical compound with the molecular formula C11H14ClNO2 . It is used in various scientific research applications due to its unique properties.

Synthesis Analysis

The synthesis of similar compounds, such as 2-Chloro-N-(hydroxymethyl)acetamide, has been reported to be achieved by the reaction of 2-chloracetamide with formaldehyde . A study on the synthesis of N-(substituted Phenyl)-2-chloroacetamides has been conducted, which could provide insights into the synthesis of "Acetamide, 2-chloro-N-(o-methoxyphenethyl)-" .Molecular Structure Analysis

The molecular structure of “Acetamide, 2-chloro-N-(o-methoxyphenethyl)-” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 227.69 g/mol.Scientific Research Applications

Metabolism in Liver Microsomes : Acetochlor, a compound closely related to 2-chloro-N-(o-methoxyphenethyl)-acetamide, shows a complex metabolic activation pathway in human and rat liver microsomes, potentially leading to carcinogenic products. This pathway involves intermediates like CDEPA and CMEPA, which are metabolized into compounds like DEA and MEA (Coleman, Linderman, Hodgson, & Rose, 2000).

Herbicide Inhibition in Algae : The chloroacetamides, including compounds similar to 2-chloro-N-(o-methoxyphenethyl)-acetamide, act as herbicides by inhibiting fatty acid synthesis in green algae, Scenedesmus Acutus. This inhibition is crucial for controlling weeds in various crops (Weisshaar & Böger, 1989).

Soil Interaction and Herbicidal Activity : Related acetamide herbicides, when applied with irrigation, demonstrate varying degrees of retention and activity in soil, affecting weed control in agricultural settings (Banks & Robinson, 1986).

Adsorption and Efficacy in Soil : Studies on alachlor and metolachlor, compounds similar to 2-chloro-N-(o-methoxyphenethyl)-acetamide, show that their adsorption in soil is correlated with organic matter content, influencing their herbicidal effectiveness (Peter & Weber, 1985).

Fungal Metabolism of Related Herbicides : The fungus Cunninghamella elegans metabolizes metolachlor, a related compound, indicating a potential pathway for biodegradation of similar acetamide herbicides in the environment (Pothuluri et al., 1997).

Biodegradation by Bacteria : A study on Acinetobacter sp. demonstrates its capability to degrade alachlor, a related chloroacetanilide herbicide, highlighting microbial biodegradation as a significant method for environmental remediation of similar compounds (Lee & Kim, 2022).

properties

IUPAC Name |

2-chloro-N-[2-(2-methoxyphenyl)ethyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO2/c1-15-10-5-3-2-4-9(10)6-7-13-11(14)8-12/h2-5H,6-8H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSWLLNXPBUJXFT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187766 |

Source

|

| Record name | Acetamide, 2-chloro-N-(o-methoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34162-11-3 |

Source

|

| Record name | Acetamide, 2-chloro-N-(o-methoxyphenethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034162113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetamide, 2-chloro-N-(o-methoxyphenethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.